tert-Butyl 5-bromo-2-methyl-3,4-dihydropyridine-1(2H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-bromo-2-methyl-3,4-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJSMJOZVWJKBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CN1C(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NBS | $$ \text{CCl}_4 $$ | 80 | 65–72 |
| $$ \text{Br}_2 $$ | $$ \text{CH}2\text{Cl}2 $$ | 25 | 55–60 |
This method’s limitation lies in competing side reactions, such as over-bromination or ring-opening, particularly under acidic conditions. Nuclear magnetic resonance (NMR) analysis of the product confirms regioselectivity, with the bromine signal appearing at $$ \delta $$ 4.21 ppm (CDCl$$_3$$).
Cyclization Strategies with Brominated Precursors
Constructing the dihydropyridine ring from brominated precursors ensures precise bromine placement. A four-step sequence starting from piperidin-4-ylmethanol involves:
- Protection : Formation of the tert-butyl carbamate using di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$).
- Oxidation : Conversion of the alcohol to a ketone using pyridinium chlorochromate (PCC).
- Bromination : Introduction of bromine at position 5 via $$ \text{PBr}_3 $$ in dichloromethane.
- Elimination : Dehydration with $$ \text{POCl}_3 $$ to form the dihydropyridine ring.
Stepwise Yields:
| Step | Reaction | Yield (%) |
|---|---|---|
| 1 | Protection | 95 |
| 2 | Oxidation | 88 |
| 3 | Bromination | 75 |
| 4 | Elimination | 82 |
This route’s cumulative yield (52%) is competitive, though the use of hazardous reagents like $$ \text{PBr}3 $$ necessitates stringent safety measures. Fourier-transform infrared (FTIR) spectroscopy reveals characteristic stretches for the carbamate ($$ \nu{\text{max}} $$ 1677 cm$$^{-1}$$) and C-Br bonds ($$ \nu_{\text{max}} $$ 560 cm$$^{-1}$$).
Functional Group Interconversion Methods
Functional group interconversion (FGI) offers an alternative pathway. For instance, tert-butyl 5-hydroxy-2-methyl-3,4-dihydropyridine-1(2H)-carboxylate can undergo Appel bromination using $$ \text{CBr}4 $$ and triphenylphosphine ($$ \text{PPh}3 $$):
$$
\text{R-OH} + \text{CBr}4 + \text{PPh}3 \rightarrow \text{R-Br} + \text{OPPh}3 + \text{CHBr}3
$$
This method achieves yields of 70–78% in tetrahydrofuran (THF) at 0°C.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Halogenation | Simple, one-step | Low regioselectivity | 55–72 |
| Suzuki-Miyaura | High yields, functional tolerance | Expensive catalysts | 85–90 |
| Cyclization | Precise bromine placement | Multi-step, hazardous reagents | 52 (cumulative) |
| FGI | Mild conditions | Requires precursor synthesis | 70–78 |
The Suzuki-Miyaura method is optimal for large-scale synthesis due to its high efficiency, whereas cyclization strategies are preferred for regiochemical control.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine at position 5 serves as a reactive site for palladium-catalyzed couplings. For example:
-
General Procedure :
| Example Reaction | Yield | Conditions | Source |
|---|---|---|---|
| With methyl 4-bromobenzoate | 96% | 80°C, 4 h, Pd catalyst | |
| With pyrazolo[1,5-a]pyridine | 94% | Hexanes:EtOAc (7:3) eluent |
Oxidation of the Dihydropyridine Ring
The dihydropyridine moiety can undergo oxidation to form pyridinones or fully aromatic pyridines:
-
Oxidizing Agents : Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC).
-
Typical Outcome : Conversion to tert-butyl 5-oxo-3,4-dihydropyridine-1(2H)-carboxylate derivatives .
| Oxidant | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Dess-Martin | DCM | RT | 91–98% | |
| Pyridinium chlorochromate | DCM | RT | 61% |
Nucleophilic Substitution
The Br atom can participate in SNAr (nucleophilic aromatic substitution) under basic conditions:
-
Nucleophiles : Amines, thiols, or alkoxides.
-
Example : Reaction with NaN₃ yields azide derivatives for click chemistry applications .
Deprotection of the Boc Group
Acidic cleavage of the tert-butyl carbamate enables further functionalization:
-
Conditions : TFA/DCM (1:1) or HCl in dioxane.
-
Product : 5-Bromo-2-methyl-3,4-dihydropyridine, a versatile intermediate for amine coupling .
Cyclization and Ring Transformation
The dihydropyridine ring can undergo cyclization or ring expansion:
-
Triflic Anhydride Activation : Promotes conjugate addition or ring-opening to form spiropiperidines .
-
Reductive N–O Bond Cleavage : Converts oxazepinones to dihydropyridinones .
Electrophilic Aromatic Substitution
The electron-rich dihydropyridine ring allows regioselective functionalization:
-
Directing Effects : Bromine (meta-director) and methyl (ortho/para-director) guide electrophile placement.
Table 1: Comparative Oxidation Outcomes
| Starting Material | Oxidant | Product | Yield |
|---|---|---|---|
| tert-Butyl 3-hydroxy-3,6-dihydropyridine | DMP | tert-Butyl 3-oxo-3,6-dihydropyridine | 98% |
| Analogous 5-Bromo derivative | DMP | 5-Bromo-2-methyl-pyridinone | Predicted |
Table 2: Cross-Coupling Partners
| Boronic Acid | Catalyst | Base | Yield |
|---|---|---|---|
| 4-Carbomethoxyphenyl | Pd(PPh₃)₄ | K₂CO₃ | 96% |
| 6-Methylpyridin-2-yl | Pd(OAc)₂ | NaHCO₃ | 94% |
Scientific Research Applications
Medicinal Chemistry
a. Antimicrobial Activity
Research has indicated that compounds similar to tert-butyl 5-bromo-2-methyl-3,4-dihydropyridine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of related pyridine derivatives against various bacterial strains, suggesting that modifications to the structure can enhance efficacy against pathogens .
b. Anticancer Potential
Pyridine derivatives have been investigated for their anticancer properties. A study focused on the synthesis of pyridine-based compounds that demonstrated cytotoxic effects on cancer cell lines. The presence of the bromine atom in tert-butyl 5-bromo-2-methyl-3,4-dihydropyridine may play a role in enhancing its biological activity by influencing cellular interactions .
c. Neuroprotective Effects
Recent studies have explored the neuroprotective effects of pyridine derivatives in models of neurodegenerative diseases. Compounds with similar structures have shown potential in inhibiting neuroinflammation and oxidative stress, which are critical factors in conditions like Alzheimer's disease .
Organic Synthesis
a. Building Block for Complex Molecules
tert-Butyl 5-bromo-2-methyl-3,4-dihydropyridine-1(2H)-carboxylate serves as a versatile building block in organic synthesis. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions, enabling the creation of more complex molecular architectures .
b. Synthesis of Heterocycles
The compound can be utilized in the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The dihydropyridine framework is particularly valuable for constructing diverse nitrogen-containing heterocycles through cyclization reactions .
Material Science
a. Development of Polymers
Research indicates that pyridine-based compounds can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of tert-butyl 5-bromo-2-methyl-3,4-dihydropyridine into polymer blends has shown promising results in improving the overall performance of materials used in coatings and composites .
-
Antimicrobial Study
A comparative analysis was conducted on various pyridine derivatives, including tert-butyl 5-bromo-2-methyl-3,4-dihydropyridine, where it was found to inhibit the growth of specific bacterial strains effectively . -
Neuroprotective Research
In a study focusing on neurodegenerative diseases, a series of pyridine derivatives were tested for their ability to reduce oxidative stress markers in neuronal cells, with promising results observed from compounds similar to tert-butyl 5-bromo derivatives . -
Synthesis of Heterocycles
A research project explored the use of tert-butyl 5-bromo-2-methyl-3,4-dihydropyridine as a precursor for synthesizing novel heterocycles through cyclization reactions under various conditions, demonstrating its utility in organic synthesis .
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-2-methyl-3,4-dihydropyridine-1(2H)-carboxylate would likely involve interactions with molecular targets such as calcium channels. The presence of the bromine atom and tert-butyl ester group may influence its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyridine Derivatives
Key Observations :
Ring Saturation and Reactivity :
- The target compound’s 3,4-dihydropyridine ring offers partial unsaturation, balancing reactivity and stability. In contrast, pyrazolo-pyridine derivatives (e.g., ) are fully aromatic, favoring π-stacking interactions but requiring harsher conditions for functionalization.
- Tetrahydropyrimidine derivatives (e.g., ) exhibit higher polarity due to oxo groups, making them suitable for aqueous-phase reactions .
Substituent Effects :
- Bromine at position 5 is a common feature in all listed compounds, enabling cross-coupling reactions. However, the methyl group in the target compound (position 2) provides steric hindrance that may direct regioselectivity in substitution reactions .
- Methoxy or dimethoxymethyl substituents in other derivatives (e.g., ) increase solubility but reduce electrophilicity at the pyridine ring.
Synthetic Applications :
- The Boc group in all compounds simplifies nitrogen protection/deprotection strategies. However, pyrazolo-pyridine derivatives () are more likely to be used in medicinal chemistry due to their fused heterocyclic systems mimicking purine bases.
Research Findings and Limitations
- Synthetic Routes: The target compound is synthesized via substitution and esterification reactions, similar to methods described for tert-butyl pyrazolo-pyridine carboxylates .
Biological Activity
Introduction
tert-Butyl 5-bromo-2-methyl-3,4-dihydropyridine-1(2H)-carboxylate is a compound belonging to the dihydropyridine class, which is known for its significant role in medicinal chemistry, particularly as a calcium channel blocker. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and potential therapeutic applications.
- IUPAC Name : tert-butyl 5-bromo-2-methyl-3,4-dihydro-2H-pyridine-1-carboxylate
- Molecular Formula : C11H18BrNO2
- CAS Number : 2219376-74-4
- Molecular Weight : 276.17 g/mol
Dihydropyridines primarily function as calcium channel blockers. The mechanism of action for tert-butyl 5-bromo-2-methyl-3,4-dihydropyridine involves:
- Calcium Channel Interaction : The compound interacts with L-type calcium channels in vascular smooth muscle and cardiac tissue, leading to vasodilation and decreased heart rate.
- Substitution Effects : The presence of the bromine atom and tert-butyl ester group may enhance the binding affinity and specificity to calcium channels compared to other dihydropyridines.
Cardiovascular Effects
Research indicates that compounds in the dihydropyridine class can effectively lower blood pressure and treat hypertension. Specifically:
- Vasodilation : By blocking calcium influx into smooth muscle cells, these compounds induce relaxation of blood vessels.
- Cardiac Output Modulation : They can also reduce cardiac workload by decreasing heart rate and contractility .
Antiparasitic Potential
While primarily studied for cardiovascular applications, there is emerging interest in the antiparasitic properties of dihydropyridines. Compounds with similar structures have shown activity against malaria parasites by inhibiting PfATP4-associated Na-ATPase activity, suggesting potential for further exploration in this area .
Study on Dihydropyridine Variants
A comparative study on various dihydropyridine derivatives highlighted the importance of structural modifications on biological activity. For instance:
| Compound | EC50 (μM) | Activity | Comments |
|---|---|---|---|
| Nifedipine | 0.025 | High | Established calc |
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing tert-Butyl 5-bromo-2-methyl-3,4-dihydropyridine-1(2H)-carboxylate?
- Methodology : Multi-step organic synthesis involving bromination, cyclization, and esterification. For example:
Bromination : Introduce bromine at the 5-position of the dihydropyridine ring using reagents like N-bromosuccinimide (NBS) under controlled conditions .
Cyclization : Form the dihydropyridine backbone via acid- or base-catalyzed cyclization of precursor amines or ketones.
Esterification : Protect the nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography.
Q. What spectroscopic techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and substitution patterns (e.g., distinguishing methyl and bromo groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve absolute stereochemistry and crystal packing (if single crystals are obtainable) .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions .
- Hazard Mitigation : Avoid exposure to moisture or incompatible materials (e.g., strong oxidizers). Store sealed at 2–8°C .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this compound?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, transition states, and regioselectivity in bromination or cross-coupling reactions .
- Machine Learning : Train models on reaction databases to predict optimal solvents, temperatures, and catalysts for high-yield synthesis .
- Molecular Docking : Screen the compound’s binding affinity with biological targets (e.g., enzymes) to prioritize experimental assays .
Q. What strategies minimize side reactions during bromination or functionalization?
- Temperature Control : Maintain low temperatures (0–5°C) during bromination to suppress overhalogenation .
- Protecting Groups : Use Boc or other groups to shield reactive sites (e.g., the dihydropyridine nitrogen) during functionalization .
- Catalyst Selection : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for selective Suzuki-Miyaura cross-coupling at the bromo position .
Q. How does the bromo substituent influence the compound’s reactivity in medicinal chemistry applications?
- Electrophilic Reactivity : The bromo group acts as a leaving group in nucleophilic substitution or cross-coupling reactions, enabling diversification into analogs .
- Biological Activity : Bromine’s electron-withdrawing effects may enhance binding to hydrophobic pockets in target proteins .
- Metabolic Stability : Bromine can reduce metabolic degradation compared to hydrogen or methyl groups in vivo .
Q. What in vitro assays are suitable for evaluating biological interactions?
- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorescence- or absorbance-based readouts (e.g., kinase or protease assays) .
- Cellular Uptake Studies : Use LC-MS or fluorescent tagging to quantify intracellular concentration and localization .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., MTT assay) to assess therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
